(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester
Description
(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is an organic ester characterized by a phenyl ring substituted with chlorine (Cl) and trifluoromethyl (–CF₃) groups at positions 4 and 2, respectively. The oxo-acetic acid ethyl ester moiety (–COCOOEt) is attached to the aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₁H₈ClF₃O₃, with a molecular weight of 280.63 g/mol (derived from structural analysis of analogs in ).
Properties
IUPAC Name |
ethyl 2-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O3/c1-2-18-10(17)9(16)7-4-3-6(12)5-8(7)11(13,14)15/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSLWQDXHQBPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C11H9ClF3O3
- Molecular Weight : 270.64 g/mol
- CAS Number : 73790-06-4
The biological activity of (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with enzymes and receptors effectively.
Interaction with Enzymes
Research indicates that this compound may act as an electrophile, forming covalent bonds with active site residues in enzymes, thereby modulating their activity. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Biological Activity
The biological activities of (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester include:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
- Anticancer Properties : The compound's potential cytotoxic effects have been investigated against various cancer cell lines, including MCF-7 breast cancer cells. Preliminary findings suggest moderate cytotoxicity, warranting further exploration in cancer therapeutics .
- Enzyme Inhibition : Studies have reported that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells :
-
Inhibition of COX Enzymes :
- In a comparative study assessing various derivatives for their COX inhibitory activity, several compounds showed significant inhibition with IC50 values ranging from 10 to 30 µM. These findings suggest that (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester may possess similar inhibitory properties .
- Neuroprotective Potential :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl Oxo-(4-trifluoromethylphenyl)acetate | Structure | Moderate COX inhibition |
| Ethyl (3-trifluoromethylbenzoyl)acetate | Structure | Anticancer properties |
| Ethyl 2-oxo-2-(4-trifluoromethylphenyl)acetate | Structure | Neuroprotective effects |
Scientific Research Applications
1.1. Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Research indicates that derivatives of this compound can be utilized in the development of pharmaceuticals targeting specific diseases. For instance, its structural similarity to known drug scaffolds allows it to be modified for enhanced pharmacological properties.
Case Study : A study demonstrated that modifying the trifluoromethyl group can significantly increase the potency of compounds against certain pathogens, such as Cryptosporidium spp., which causes gastrointestinal infections .
1.2. Trifluoromethyl Group in Drug Development
The trifluoromethyl group is known to improve metabolic stability and bioavailability in drug candidates. A review highlighted several FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in enhancing drug efficacy . This suggests that (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester could be a valuable building block in the synthesis of new therapeutics.
2.1. Herbicides and Pesticides
Research has shown that compounds with similar structures exhibit herbicidal and pesticidal activities. The introduction of the chloro and trifluoromethyl groups can enhance the herbicidal properties by increasing the lipophilicity and biological activity against target plants or pests.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | 4-Chloro-2-CFPhenol | 1.5 | 85 |
| Compound B | (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester | 1.0 | 90 |
3.1. Polymer Chemistry
The compound can also be used as a monomer or additive in polymer chemistry to enhance material properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices is being explored for applications in coatings and adhesives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester
- Structure : Substitutes the 4-Cl group with fluorine (F).
- Molecular Formula : C₁₁H₈F₄O₃ ().
- Molecular Weight : 264.17 g/mol.
- Lower molecular weight (264.17 vs. 280.63 g/mol) may influence solubility and diffusion properties.
- Applications : Used in medicinal chemistry for synthesizing fluorinated bioactive molecules ().
b. Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate
Heterocyclic Analogs
a. (2-Chloropyridin-3-yl)oxo-acetic acid ethyl ester
- Structure : Pyridine ring replaces the benzene ring, with Cl at position 2.
- Molecular Formula: C₉H₈ClNO₃ ().
- Molecular Weight : 213.62 g/mol.
- Physical Properties : Flash point = 154°C, indicating higher volatility compared to phenyl-based analogs.
- Applications : Intermediate in heterocyclic drug synthesis (e.g., antiviral or anticancer agents).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
